Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by the presence of a naphthalene ring system, which consists of two fused benzene rings. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate typically involves the sulfonation of 5-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride with naphthalen-2-ol. The reaction is carried out under acidic conditions, often using a strong acid such as sulfuric acid or chlorosulfonic acid as the sulfonating agent. The reaction mixture is heated to facilitate the formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can be compared with other naphthalene derivatives, such as:
Naphthalene-2-sulfonic acid: Known for its use in the production of dyes and pigments.
Naphthalene-1-sulfonic acid: Similar to Naphthalene-2-sulfonic acid but with different positional isomerism.
Naphthalene-2-ol: A precursor in the synthesis of various naphthalene derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
naphthalen-2-yl 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-13-10-14(2)19(12-18(13)22-3)24(20,21)23-17-9-8-15-6-4-5-7-16(15)11-17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACKHCRUZYUHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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